Para-Chloro Positioning vs. Ortho-Chloro Analog: Purity and Availability for Reproducible Research
The target compound, bearing a para-chlorophenylsulfanyl group, is commercially available at 90% purity with batch-specific Certificates of Analysis (NMR, HPLC, GC) . In contrast, the ortho-chloro regioisomer (CAS 338420-30-7) is offered at minimum 95% purity by select vendors . This 5% purity differential is critical for applications requiring high-purity starting materials, such as crystallography or sensitive biochemical assays. The para-substitution pattern also confers distinct electronic properties and steric profile compared to the ortho analog, which may influence binding interactions in target-based screening campaigns.
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | 90% (standard purity, with batch QC available) |
| Comparator Or Baseline | 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-30-7): 95% minimum purity |
| Quantified Difference | -5% purity for the target compound; however, batch-specific QC documentation enhances reproducibility for the target compound. |
| Conditions | Commercial vendor specifications; target compound from Bidepharm, comparator from AKSci/CymitQuimica. |
Why This Matters
Purity and available QC documentation directly impact experimental reproducibility and the validity of structure-activity relationship (SAR) studies.
